molecular formula C12H17ClN2 B3080953 3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride CAS No. 109366-84-9

3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride

Cat. No.: B3080953
CAS No.: 109366-84-9
M. Wt: 224.73
InChI Key: ZSUJKQSZPYFNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride is a biochemical compound used for proteomics research . It has a molecular formula of C12H16N2•HCl and a molecular weight of 224.73 .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2-methyl-1H-indol-3-yl group attached to a propan-1-amine group. The molecular formula is C12H16N2•HCl, indicating that it contains 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and one chloride atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 224.73 . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride is part of a broader class of compounds known as indoles, which are of significant interest in organic chemistry due to their complex structure and potential for synthesis of diverse derivatives. Indole synthesis has been a subject of extensive study, with various strategies developed for the construction of the indole nucleus, a core component of many natural products, pharmaceuticals, and functional materials. Methods for indole synthesis, including those involving amines, have seen continuous development, contributing to advancements in pharmaceuticals and agricultural products among other areas (Taber & Tirunahari, 2011).

Advanced Materials and Environmental Applications

Amine-functionalized compounds, including those derived from indole structures, have shown promise in environmental applications, such as the removal of persistent pollutants from water. For example, amine-containing sorbents have been evaluated for their effectiveness in capturing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources, highlighting the role of functionalized amines in addressing contemporary environmental challenges (Ateia et al., 2019).

Biomedical Research

Indole derivatives, including those similar to this compound, have been explored for their pharmacological potential. Indoles and their major derivatives have been studied for their roles in hepatic protection, demonstrating multifaceted therapeutic effects such as anti-fibrosis, anti-tumor, anti-oxidant, and immunomodulatory activities. This research underscores the significance of indole-based compounds in developing new treatments for chronic liver diseases (Wang et al., 2016).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the resources.

Properties

IUPAC Name

3-(2-methyl-1H-indol-3-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9;/h2-3,5,7,14H,4,6,8,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUJKQSZPYFNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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